molecular formula C20H16N6OS B286659 methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Cat. No. B286659
M. Wt: 388.4 g/mol
InChI Key: PNLDBZAYEBWPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been proposed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to downregulate the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another advantage is its relatively simple synthesis method, which makes it accessible for further studies. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics, which limits its potential for clinical applications.

Future Directions

There are several future directions for the research on methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and toxicity in animal models to assess its potential for clinical applications. Moreover, there is a need for further studies on its structure-activity relationship to optimize its biological activity and selectivity. Finally, there is a potential for the development of new derivatives of this compound with improved properties for scientific research.

Synthesis Methods

The synthesis of methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromoanisole with 2-amino-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C. The resulting intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of copper powder and potassium carbonate in dimethylformamide at 120°C to give the final product.

Scientific Research Applications

Methyl 4-[6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has potential applications in scientific research. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities against various microorganisms. Moreover, it has been reported to have anti-inflammatory effects in animal models.

properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-13-17(12-21-25(13)15-6-4-3-5-7-15)19-24-26-18(22-23-20(26)28-19)14-8-10-16(27-2)11-9-14/h3-12H,1-2H3

InChI Key

PNLDBZAYEBWPQG-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC

Origin of Product

United States

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